molecular formula C6H4BrIN4 B13980906 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine

7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine

Cat. No.: B13980906
M. Wt: 338.93 g/mol
InChI Key: DHOFJFPNWUDJMF-UHFFFAOYSA-N
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Description

7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine: is a heterocyclic compound that contains both bromine and iodine atoms. It is a derivative of pyrrolo[2,1-F][1,2,4]triazine, which is a bicyclic structure composed of a pyrrole ring fused to a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the use of pyruvic acid and formamidine as starting materials to synthesize an intermediate compound. This intermediate is then subjected to further reactions to obtain the final product . The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

For industrial production, the synthesis method needs to be optimized for large-scale manufacturing. This involves the use of cost-effective starting materials and efficient reaction conditions to maximize yield and minimize production costs. The process may include multiple steps, such as the formation of intermediates, purification, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a PRMT5 inhibitor, it can modulate the activity of protein arginine methyltransferase 5, which plays a role in gene expression and cellular processes. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine include:

Uniqueness

What sets this compound apart is its dual halogenation, which provides unique reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in medicinal chemistry for the development of novel therapeutic agents .

Properties

Molecular Formula

C6H4BrIN4

Molecular Weight

338.93 g/mol

IUPAC Name

7-bromo-5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H4BrIN4/c7-4-1-3(8)5-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11)

InChI Key

DHOFJFPNWUDJMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1I)C(=NC=N2)N)Br

Origin of Product

United States

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